N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine
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Overview
Description
N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine is a chemical compound with the molecular formula C30H40N2 and a molecular weight of 428.7 g/mol. . It is characterized by the presence of tert-butyl groups attached to phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine typically involves the reaction of 4-tert-butylaniline with 5-methyl-1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways. It may serve as a lead compound in the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression or protein function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine can be compared with other similar compounds, such as:
N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine: This compound lacks the methyl group present in this compound, which may affect its chemical properties and reactivity.
N1,N3-Bis(4-(tert-butyl)phenyl)-2,4-dimethylbenzene-1,3-diamine: This compound has an additional methyl group, which can influence its steric and electronic properties, leading to differences in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-N,3-N-bis(4-tert-butylphenyl)-5-methylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2/c1-19-16-24(28-22-12-8-20(9-13-22)26(2,3)4)18-25(17-19)29-23-14-10-21(11-15-23)27(5,6)7/h8-18,28-29H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSBNLELOWPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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